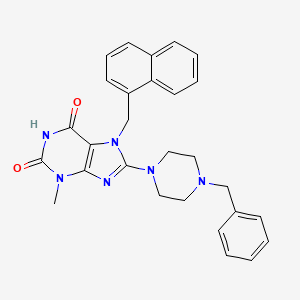![molecular formula C15H23N3S2 B2915848 N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine CAS No. 2470440-54-9](/img/structure/B2915848.png)
N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine is a useful research compound. Its molecular formula is C15H23N3S2 and its molecular weight is 309.49. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Amino acid compounds have been studied for their eco-friendly corrosion inhibition properties for N80 steel in HCl solution, utilizing electrochemical and theoretical approaches. This research highlights the potential of certain amino acid derivatives in protecting metals against corrosion, emphasizing their mixed-type inhibition nature and adherence to Langmuir adsorption isotherm (Yadav, Sarkar, & Purkait, 2015).
Dyeing Performance
Thiadiazole derivatives have been synthesized and assessed for their dyeing performance on nylon fabric. The study provides insights into the chemical properties and potential industrial applications of thiadiazole compounds in textile dyeing, characterized by their yield, melting point, and spectral data (Malik, Patel, Tailor, & Patel, 2018).
Photophysical Properties
The synthesis and study of Eu and Lu diketonates with a neutral polydentate imidazolylmethanamine ligand offer a glimpse into the photophysical properties of these complexes. This research underscores the potential applications in light-emitting devices and the understanding of energy transfer mechanisms between ligands and metal centers (Kisel et al., 2015).
Molecular Aggregation Effects
The solvent effects on molecular aggregation in benzene-diol derivatives were studied, revealing how solvent and concentration influence fluorescence and circular dichroism spectra. This highlights the complex interplay between molecular structure, solvent environment, and photophysical behavior, essential for designing materials with specific optical properties (Matwijczuk et al., 2016).
Anticancer Agents
Compounds with a basis in indole and substituted triazole were investigated for their anticancer potential through SIRT1 inhibition. The synthesis and characterization of these molecules, along with in vitro and in vivo studies, exemplify the approach toward developing new therapeutic agents targeting specific molecular pathways in cancer (Panathur et al., 2013).
properties
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S2/c1-10(2)14-16-12(8-19-14)6-18(5)7-13-9-20-15(17-13)11(3)4/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEKOLHNTUVYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

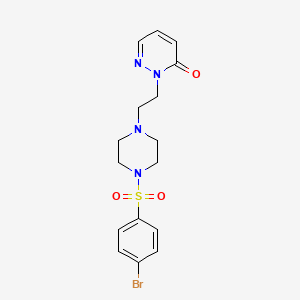
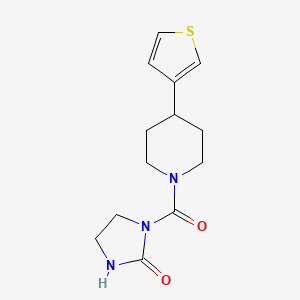
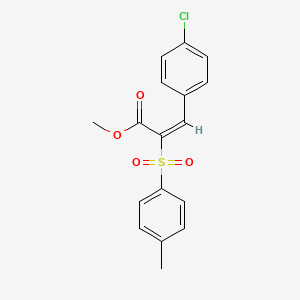

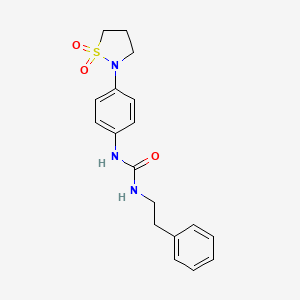
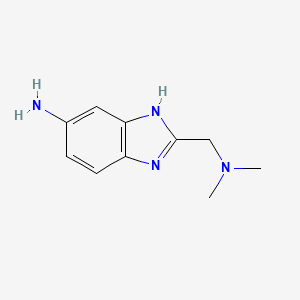


![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)
![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)
